4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine

Übersicht

Beschreibung

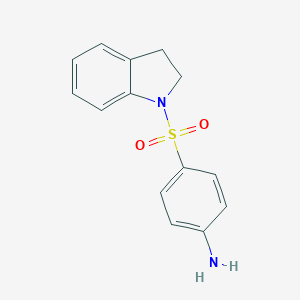

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine is a chemical compound with a molecular formula of C14H14N2O2S It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine typically involves the sulfonylation of 2,3-dihydroindole followed by the introduction of a phenylamine group. One common method involves the reaction of 2,3-dihydroindole with a sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated intermediate is then reacted with aniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinyl or thiol derivatives.

Substitution: Halogenated or nitrated derivatives of the phenylamine group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that indole derivatives, including 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine, exhibit significant anticancer properties. Studies have shown that indole compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | A-549 | TBD |

Anticholinesterase Activity

Indole derivatives have been studied for their potential as inhibitors of cholinesterase enzymes. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital targets in Alzheimer's therapy.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound's structure allows it to bind to active sites of enzymes like AChE and various kinases involved in cancer progression.

- Receptor Modulation : It may act as a modulator for receptors implicated in inflammatory responses and other signaling pathways.

Case Study 1: Anticancer Research

In a study published by Kaur et al., various indole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications on the indole ring significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of indole derivatives revealed that they could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases through mechanisms that involve reducing inflammation and promoting neuronal survival.

Wirkmechanismus

The mechanism of action of 4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The indole moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid

- 3-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine

Uniqueness

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability, making it a valuable tool in various research applications.

Biologische Aktivität

4-(2,3-Dihydro-indole-1-sulfonyl)-phenylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety linked to a sulfonamide group. This unique combination enhances its reactivity and biological interactions. The sulfonyl group allows for strong binding interactions with various biological targets, particularly enzymes and receptors, which is crucial for its pharmacological effects.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can interact with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in the context of anti-inflammatory and anticancer activities.

- Receptor Binding : Research indicates that this compound may act as a ligand for melatonin receptors, suggesting a role in regulating sleep patterns and mood disorders. Its binding affinity to neurotransmitter receptors may also contribute to its antidepressant potential.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, indole derivatives have demonstrated significant activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) .

- Tubulin Polymerization Inhibition : Some derivatives have been noted for their ability to disrupt microtubule formation, an essential process for cell division, thus exhibiting potent anticancer effects .

Antimicrobial Activity

The compound has also exhibited notable antimicrobial properties. Studies have shown that it can effectively inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits tubulin polymerization | |

| Antimicrobial | Inhibits growth of bacterial strains | |

| Antidepressant | Binds to melatonin receptors |

Case Study: Anticancer Activity

In a recent study evaluating the anticancer effects of indole derivatives, this compound was found to significantly reduce cell viability in A549 lung cancer cells. The study reported an IC50 value indicating potent inhibition of cancer cell proliferation, alongside evidence of apoptosis through increased reactive oxygen species (ROS) levels .

Eigenschaften

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBHHJLZPOQOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341869 | |

| Record name | 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

314284-67-8 | |

| Record name | 4-(2,3-Dihydro-1H-indole-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.